Enhanced Hydrophilicity: LogP Reduction vs. 4-Bromopyrazole and 4-Iodopyrazole
2-(4-Bromo-1H-pyrazol-1-yl)ethanol exhibits a calculated LogP of 0.64, which is significantly lower than that of the core 4-bromopyrazole scaffold (LogP = 1.44) and the more lipophilic 4-iodopyrazole (LogP = 1.70) . This 0.80 log unit decrease compared to 4-bromopyrazole corresponds to a predicted ~6.3-fold reduction in octanol-water partition coefficient, indicating substantially improved aqueous compatibility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.64 (computed) |
| Comparator Or Baseline | 4-Bromopyrazole: 1.44; 4-Iodopyrazole: 1.70 |
| Quantified Difference | ΔLogP = -0.80 vs. 4-bromopyrazole; -1.06 vs. 4-iodopyrazole |
| Conditions | Calculated LogP values from vendor datasheets (Hit2Lead, ChemicalBook) |
Why This Matters
Lower LogP values correlate with improved aqueous solubility and reduced non-specific protein binding, critical for assay development and formulation.
